molecular formula C13H18ClN3O B5516768 5-[(Cyclopropylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride

5-[(Cyclopropylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride

Cat. No.: B5516768
M. Wt: 267.75 g/mol
InChI Key: FWLJLVGTIUVMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Cyclopropylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride is a useful research compound. Its molecular formula is C13H18ClN3O and its molecular weight is 267.75 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[(cyclopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is 267.1138399 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound's synthesis involves the thermolysis of dimethyl substituted benzimidazoles, where cyclopropane is fused onto a range of alicyclic rings. This process yields cyclopropane fused pyrrolo-, pyrido-, azepino-, and azocino[1,2-a]benzimidazoles. Dimethyl group substituents significantly impact the cytotoxicity of benzimidazolequinone towards human skin fibroblast cells, indicating the importance of structural modifications on biological activity (Hehir et al., 2008).

Antimicrobial, Cytotoxic, and Anthelmintic Potential

  • Novel benzimidazolopeptides were synthesized from substituted benzimidazolyl-benzoic/salicylic acids and screened for their antimicrobial, anthelmintic, and cytotoxic activities. These compounds exhibited moderate to good activity against various pathogens and cell lines, highlighting the compound's potential in therapeutic applications (Dahiya & Pathak, 2007).

Novel Triazafulvalene System

  • A new triazafulvalene system was synthesized involving cycloaddition and alkylation reactions. This system offers a novel scaffold for developing therapeutic agents with potential biological activities (Uršič et al., 2010).

Antileukemic Agents

  • 1-(4-Methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives were synthesized and evaluated as potential chemotherapeutic agents against leukemic cells. These compounds induced cell cycle arrest and apoptosis, indicating their promise as antileukemic agents (Gowda et al., 2009).

Novel Synthetic Approaches

  • Recent developments in the synthesis of (Het)arylbenzimidazoles have been reviewed, emphasizing environmentally benign conditions and innovative synthetic strategies. This review highlights the compound's versatility in drug development and its significance in pharmaceutical research (Mamedov & Zhukova, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

Properties

IUPAC Name

5-[(cyclopropylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-15-11-6-3-9(8-14-10-4-5-10)7-12(11)16(2)13(15)17;/h3,6-7,10,14H,4-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLJLVGTIUVMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNC3CC3)N(C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.